molecular formula C19H16BrN B12296319 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline

Cat. No.: B12296319
M. Wt: 338.2 g/mol
InChI Key: IWTBNHNQKRTROS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromomethyl group, a cyclopropyl ring, and a phenyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the bromomethyl group through a bromination reaction. The cyclopropyl and phenyl groups can be added through Friedel-Crafts acylation and subsequent reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various substituted quinoline derivatives .

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate
3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline serves as a crucial intermediate in the synthesis of Pitavastatin, a cholesterol-lowering medication. The compound is synthesized through a multi-step process involving the reduction of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate followed by bromination. This synthetic route has been documented to yield high purity and efficiency, making it a preferred choice in industrial applications .

Quality Control and Assurance

Standards for Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized as a working standard or secondary reference standard during the quality control (QC) and quality assurance (QA) processes for Pitavastatin and its formulations. It aids in ensuring that products meet regulatory standards set by agencies like the FDA. Additionally, it plays a role in toxicity studies required for Abbreviated New Drug Applications (ANDAs), providing critical data on the safety profiles of drug formulations .

Potential Therapeutic Applications
Recent studies have indicated that derivatives of quinoline compounds, including those related to this compound, exhibit promising biological activities such as acetylcholinesterase inhibition. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The compound's structural features allow for interactions with biological targets, which could lead to the development of new therapeutic agents.

Anticancer Research

Investigating Antiproliferative Properties
Research has also focused on the anticancer properties of quinoline derivatives. Compounds similar to this compound have demonstrated selective targeting capabilities against cancer cells, suggesting their potential use in cancer treatment protocols. The antiproliferative activity of these compounds has been assessed against various human cancer cell lines, indicating significant efficacy .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of specific pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl and phenyl groups attached to the quinoline core provides distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways and its antibacterial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including synthesis methods, biological assays, and structure-activity relationships.

Synthesis and Structure

The synthesis of this compound involves several steps, including the formation of the quinoline core and subsequent bromomethylation. The compound's structure allows for various substitutions that can influence its biological activity.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For example, a study on trifluoromethylated quinolone-hydantoin hybrids demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol . While specific data on this compound's MIC is limited, its structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity

In vitro studies have shown that certain quinoline derivatives possess cytotoxic properties against various cancer cell lines. For instance, a related study highlighted that alkaloids derived from Vepris punctata exhibited weak cytotoxicity against the A2780 human ovarian cancer cell line . Although direct data on the cytotoxicity of this compound is sparse, its structural analogs suggest it may also exhibit similar properties.

Inhibition of Signaling Pathways

The compound has been investigated for its role in inhibiting the hypoxia-inducible factor (HIF) signaling pathway. In a study focused on small-molecule inhibitors, compounds with similar structures demonstrated significant inhibitory activity against HIF-1 with IC50 values ranging from 0.5 to 10 μM . This suggests that this compound may also act as an effective HIF-1 inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with specific structural features. For example:

CompoundR GroupIC50 (μM)
5j4-methoxyphenyl0.6
5k3,5-dimethylphenyl0.5
5m2-trifluoromethoxy-4-bromo phenyl>25

This table illustrates how modifications to the R group can significantly alter the compound’s potency .

Case Studies

  • Antibacterial Activity : A study on quinolone derivatives found that certain substitutions enhanced antibacterial efficacy against S. aureus, suggesting that similar modifications to this compound could improve its antimicrobial properties .
  • Cytotoxicity Assessment : Investigations into related compounds showed varying levels of cytotoxic effects in cancer cell lines, indicating that further research on this compound could elucidate its potential as an anticancer agent .

Properties

Molecular Formula

C19H16BrN

Molecular Weight

338.2 g/mol

IUPAC Name

3-(bromomethyl)-2-cyclopropyl-4-phenylquinoline

InChI

InChI=1S/C19H16BrN/c20-12-16-18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-19(16)14-10-11-14/h1-9,14H,10-12H2

InChI Key

IWTBNHNQKRTROS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=CC=C4

Origin of Product

United States

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